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2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol

Cat. No.: B13112185
CAS No.: 453548-55-5
M. Wt: 163.18 g/mol
InChI Key: SLXAZVVKXVKHJR-UHFFFAOYSA-N
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Description

Significance of Nitrogen Bridgehead Fused Heterocycles in Medicinal Chemistry

Nitrogen bridgehead fused heterocycles, the broader family to which the imidazo[1,2-a]pyrazine (B1224502) core belongs, are a cornerstone of medicinal chemistry. rsc.orgrsc.org These molecular frameworks are present in a multitude of natural products and synthetic compounds that exhibit biological activity. rsc.org The presence of a bridgehead nitrogen atom imparts a rigid and defined conformational geometry to the molecule. This structural rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

Over 85% of physiologically active drugs contain heterocyclic structures, with nitrogen-containing heterocycles being the most prevalent. nih.gov The inherent structural diversity of these compounds allows for extensive customization, making them ideal candidates for the development of targeted therapies. nih.gov Their ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, further enhances their potential as pharmacologically active agents.

Overview of the Imidazo[1,2-a]pyrazine Core in Drug Discovery

The imidazo[1,2-a]pyrazine ring system is considered a "privileged" scaffold in drug discovery. ontosight.airsc.org This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile starting point for the development of novel therapeutics. Derivatives of this core have been investigated for a wide range of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aitsijournals.com

The versatility of the imidazo[1,2-a]pyrazine scaffold allows for substitutions at various positions (C2, C3, C8), enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. tsijournals.com For instance, research has shown that modifications to this core can lead to potent inhibitors of enzymes such as phosphodiesterases and receptor tyrosine kinases. tsijournals.com Furthermore, this scaffold is a structural analogue of deazapurines, a class of compounds known for their biological significance, which further underscores its importance in medicinal chemistry. tsijournals.com

Rationale for Research on 2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol and its Analogues

The specific compound, this compound, is a derivative of the core imidazo[1,2-a]pyrazine structure. The rationale for investigating this compound and its analogues stems from the proven therapeutic potential of the parent scaffold and the desire to explore new chemical space for drug discovery. The ethanol (B145695) substitution at the 3-position provides a handle for further chemical modification, allowing for the synthesis of a diverse library of related compounds.

Research into analogues of this compound has led to the discovery of molecules with significant biological activity. For example, a series of imidazo[1,2-a]pyrazine derivatives were designed and synthesized as potential inhibitors of acetylcholinesterase and as antioxidants, which are relevant targets for the treatment of Alzheimer's disease. scilit.com In another study, derivatives were developed as dual inhibitors of discoidin domain receptors 1 and 2, which are potential targets for anti-inflammatory drugs. nih.gov These examples highlight the strategic importance of exploring derivatives like this compound to uncover new therapeutic agents.

Research Findings on Imidazo[1,2-a]pyrazine Analogues

The following table summarizes the biological activities of various imidazo[1,2-a]pyrazine and the closely related imidazo[1,2-a]pyridine (B132010) derivatives, illustrating the therapeutic potential of this class of compounds.

Compound ClassBiological Target/ActivityKey Findings
Imidazo[1,2-a]pyrazine DerivativesAcetylcholinesterase (AChE) Inhibition and Antioxidant ActivityCompound 14r was identified as a potent AChE inhibitor with an IC50 value of 0.47 µM and moderate antioxidant activity, suggesting its potential for Alzheimer's disease treatment. scilit.com
Imidazo[1,2-a]pyrazine DerivativesDiscoidin Domain Receptors 1 and 2 (DDR1/2) InhibitionA potent dual inhibitor, compound 5n , was developed with IC50 values of 9.4 nM and 20.4 nM for DDR1 and DDR2, respectively, showing promise as an anti-inflammatory agent. nih.gov
Imidazo[1,2-a]pyrazine DerivativesAntimicrobial and Antioxidant ActivitySeveral synthesized compounds displayed promising free radical scavenging activity and notable antibacterial activity against Staphylococcus aureus. tsijournals.com
Imidazo[1,2-a]pyridine DerivativesPI3 Kinase p110alpha InhibitionOptimization of a lead compound led to a derivative with an IC50 of 0.0018 µM, demonstrating potent and selective inhibition of a key cancer target. nih.gov
Imidazo[1,2-a]pyridine DerivativesCyclooxygenase-2 (COX-2) InhibitionA series of derivatives showed selective and potent COX-2 inhibition, with IC50 values in the range of 0.07-0.18 µM, indicating potential as anti-inflammatory agents. researchgate.net
Imidazo[1,2-a]pyridine DerivativesAnticancer ActivityCertain derivatives exhibited significant anticancer activity against various cell lines, including Hep-2, HepG2, MCF-7, and A375. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3O B13112185 2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol CAS No. 453548-55-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

453548-55-5

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

2-imidazo[1,2-a]pyrazin-3-ylethanol

InChI

InChI=1S/C8H9N3O/c12-4-1-7-5-10-8-6-9-2-3-11(7)8/h2-3,5-6,12H,1,4H2

InChI Key

SLXAZVVKXVKHJR-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C=N1)CCO

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Imidazo 1,2 a Pyrazin 3 Yl Ethan 1 Ol and Its Derivatives

Classical Condensation Reactions for Imidazo[1,2-a]pyrazine (B1224502) Core Construction

The traditional and most common approach to synthesizing the imidazo[1,2-a]pyrazine ring system involves the condensation of an aminopyrazine with a suitable carbonyl compound. This method is valued for its reliability and the accessibility of starting materials.

Condensation of Aminopyrazines with α-Halocarbonyl Compounds

A well-established method for the synthesis of the imidazo[1,2-a]pyrazine core is the reaction between an aminopyrazine and an α-halocarbonyl compound. ucl.ac.uk This reaction initiates with the nucleophilic attack of the endocyclic nitrogen of the aminopyrazine on the carbon bearing the halogen. This is followed by an intramolecular cyclization between the exocyclic primary amine and the carbonyl group, leading to the formation of the fused heterocyclic system. ucl.ac.uk The choice of the α-halocarbonyl compound allows for the introduction of various substituents onto the imidazole ring of the final product. For instance, the reaction of a 2-aminopyrazine with ethyl 2-chloroacetoacetate is utilized to synthesize 2-methylimidazo[1,2-a]pyrazine-3-carboxylic acids. researchgate.net

Mechanistic Aspects of Cyclization and Aromatization

The mechanism of this condensation reaction involves a sequence of steps. Following the initial nucleophilic substitution to form an N-alkylated intermediate, an intramolecular cyclization occurs. The final step to achieve the stable aromatic imidazo[1,2-a]pyrazine ring is a dehydration and subsequent aromatization. This aromatization is proposed to proceed through an E1cB (Elimination Unimolecular conjugate Base) mechanism. ucl.ac.uknih.gov This multi-step process, which includes double cyclodehydration and aromatization, provides a facile route to these fused N-heteroaromatic systems. nih.gov

Regioselectivity Considerations in Unsymmetric Carbonyl Condensations

When an unsymmetrical α-halocarbonyl compound is used in the condensation reaction, the formation of two different regioisomers is possible. The regiochemical outcome is dependent on which of the two nitrogen atoms of the aminopyrazine initiates the nucleophilic attack. ucl.ac.uk This can lead to the formation of either 2- or 3-substituted imidazo[1,2-a]pyrazines. The specific reaction conditions and the electronic and steric nature of the substituents on both the aminopyrazine and the carbonyl compound can influence the regioselectivity of the reaction. For instance, two distinct synthetic routes have been established to selectively deliver 2- and 3-aryl regioisomers of imidazo[1,2-a]pyrazines. ucl.ac.uk

Modern Catalytic Approaches for Imidazo[1,2-a]pyrazine Synthesis

To overcome some of the limitations of classical methods, such as harsh reaction conditions and limited functional group tolerance, modern catalytic approaches have been developed. These methods often offer improved efficiency, milder conditions, and the ability to construct more complex molecules in a single step.

Iodine-Catalyzed One-Pot Three-Component Condensations

A highly efficient and straightforward method for the synthesis of imidazo[1,2-a]pyrazine derivatives is the iodine-catalyzed one-pot three-component condensation. rsc.orgnih.gov This reaction typically involves an aminopyrazine, an aldehyde, and an isocyanide. sci-hub.se The use of molecular iodine as a catalyst is advantageous due to its low cost, ready availability, and environmentally benign nature. nih.govnih.gov The reaction proceeds via the initial formation of an imine from the aminopyrazine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the in situ generated imine, which is activated by the iodine catalyst, to afford the final imidazo[1,2-a]pyrazine product in good yields. rsc.orgnih.gov This methodology allows for the rapid generation of a library of substituted imidazo[1,2-a]pyrazines by varying the three starting components. nih.govresearchgate.net

Table 1: Examples of Iodine-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyrazine Derivatives

Entry Aldehyde Isocyanide Product Yield (%)
1 Benzaldehyde tert-Butyl isocyanide 2-Phenyl-3-(tert-butylamino)imidazo[1,2-a]pyrazine 85
2 4-Chlorobenzaldehyde tert-Butyl isocyanide 2-(4-Chlorophenyl)-3-(tert-butylamino)imidazo[1,2-a]pyrazine 88
3 4-Methoxybenzaldehyde Cyclohexyl isocyanide 2-(4-Methoxyphenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyrazine 90
4 2-Naphthaldehyde tert-Butyl isocyanide 2-(Naphthalen-2-yl)-3-(tert-butylamino)imidazo[1,2-a]pyrazine 82

Transition Metal-Catalyzed Functionalization Strategies

Transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of heterocyclic compounds, including imidazo[1,2-a]pyrazines. While many methods focus on the functionalization of a pre-existing imidazo[1,2-a]pyrazine core, some strategies utilize transition metals to construct the core itself or to perform functionalization in a tandem fashion. nih.govrsc.org For example, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, can be employed to introduce aryl or heteroaryl substituents at specific positions of the imidazo[1,2-a]pyrazine ring, often following an initial bromination step. nih.gov Direct C-H arylation reactions catalyzed by transition metals also represent a modern and atom-economical approach to functionalized imidazo[1,2-a]pyrazines. nih.gov However, there are significant limitations in scope for preparing more complex and multifunctionalized derivatives using these methods alone. nih.gov Combining these catalytic methods with other synthetic strategies allows for the creation of a wide array of complex derivatives.

Metal-Free Oxidation and Photocatalysis in Imidazo[1,2-a]pyrazine Synthesis

Recent advancements in synthetic organic chemistry have emphasized the development of metal-free catalytic systems to mitigate the environmental and economic drawbacks associated with transition metals. In the context of imidazo[1,2-a]pyridine (B132010) synthesis, which serves as a close structural analog to imidazo[1,2-a]pyrazines, several effective metal-free protocols have been established and can be adapted. These methods often rely on the use of elemental sulfur or iodine as catalysts and can proceed via oxidative annulation or multicomponent reactions. nih.govnih.gov

One notable metal-free approach involves the elemental sulfur-promoted oxidative cyclization of 2-aminopyridines and aldehydes, which can be extrapolated to 2-aminopyrazines. This method offers a highly atom-economical pathway under base-free conditions. nih.gov Similarly, molecular iodine has been effectively used to catalyze the condensation of 2-aminopyridines with various carbonyl compounds, a strategy that is also applicable to pyrazine (B50134) analogs. nih.govnih.gov

Photocatalysis represents another burgeoning area in metal-free synthesis. Visible-light-mediated methods provide an environmentally benign alternative for the construction of the imidazo[1,2-a]pyridine ring system, and by extension, the imidazo[1,2-a]pyrazine core. researchgate.net These reactions often proceed through radical pathways, enabling the formation of the heterocyclic scaffold under mild conditions. rsc.org

Table 1: Comparison of Metal-Free Synthetic Methods for Imidazo[1,2-a]azine Cores

MethodCatalyst/ReagentKey FeaturesAnalogous Application
Oxidative AnnulationElemental SulfurMetal-free, base-free, atom-economicalImidazo[1,2-a]pyridines
Multicomponent ReactionMolecular IodineCost-effective, eco-friendly, good yieldsImidazo[1,2-a]pyrazines and Imidazo[1,2-a]pyridines nih.gov
PhotocatalysisOrganic DyesVisible light, mild conditions, radical mechanismImidazo[1,2-a]pyridines researchgate.net

Green Chemistry Approaches in Imidazo[1,2-a]pyrazine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds. For imidazo[1,2-a]pyrazines, green approaches focus on the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient reaction protocols like microwave irradiation. acs.org

A significant green synthetic strategy is the use of multicomponent reactions (MCRs) in sustainable solvents. For instance, the Groebke–Blackburn–Bienaymé (GBB) three-component reaction has been successfully employed for the synthesis of a library of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines using eucalyptol, a green solvent. researchgate.net This one-pot reaction offers high efficiency and rapid assembly of the heterocyclic core. researchgate.net

Furthermore, catalyst-free heteroannulation reactions under microwave irradiation in a mixture of water and isopropanol (B130326) (H₂O-IPA) have been developed for the efficient synthesis of imidazo[1,2-a]pyridines, pyrimidines, and pyrazines. acs.org This method involves the reaction of substituted 2-aminopyrazines with α-bromoketones, providing the desired products in excellent yields. acs.org The use of water as a solvent and the absence of a catalyst make this an environmentally attractive method. organic-chemistry.org Another green approach involves avoiding hazardous reagents like molecular bromine by using copper bromide in ethyl acetate for the bromination of acetophenones, which are precursors to the α-bromoketones used in the cyclization step.

Synthetic Routes to 2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol

The synthesis of the target molecule requires not only the formation of the imidazo[1,2-a]pyrazine nucleus but also the specific installation of a 2-hydroxyethyl group at the C-3 position.

Accessing the Ethan-1-ol Moiety on the Imidazo[1,2-a]pyrazine Core

Direct introduction of the ethan-1-ol moiety onto a pre-formed imidazo[1,2-a]pyrazine core can be challenging. A more viable strategy involves the introduction of a precursor functional group at the C-3 position, which can then be converted to the desired alcohol. The regioselectivity of electrophilic substitution on the imidazo[1,2-a]pyrazine ring is a key consideration. Theoretical and experimental studies have shown that electrophilic attack preferentially occurs at the C-3 position of the imidazole ring. echemi.comstackexchange.com This is because the intermediate formed by attack at C-3 is more stable, maintaining the aromaticity of the six-membered pyrazine ring. echemi.comstackexchange.com

A plausible synthetic route would involve an initial electrophilic substitution to introduce a two-carbon synthon at the C-3 position. For example, a Friedel-Crafts acylation with an appropriate acyl halide or anhydride could introduce an acetyl group, which can then be reduced to the ethan-1-ol moiety. Alternatively, a Vilsmeier-Haack reaction could introduce a formyl group, which could then be subjected to a Wittig reaction or a Grignard reaction with a suitable one-carbon reagent, followed by further transformations to yield the target alcohol.

Another approach involves the synthesis of a 3-bromo-imidazo[1,2-a]pyrazine intermediate. This can be achieved through regioselective bromination using N-bromosuccinimide (NBS). The resulting 3-bromo derivative can then undergo a palladium-catalyzed cross-coupling reaction, such as a Heck or Sonogashira reaction, with a suitable two-carbon building block containing a protected hydroxyl group. Subsequent deprotection would yield this compound.

Analogous Synthetic Pathways from Related Imidazoazines

The synthesis of analogous 3-substituted imidazo[1,2-a]pyridines provides valuable insights. For these systems, one-pot tandem cyclization reactions have been employed to generate 3-bromoimidazo[1,2-a]pyridines from α-bromoacetophenones, 2-aminopyridine, and an oxidant. researchgate.net This highlights the feasibility of introducing a handle for further functionalization at the 3-position during the ring-forming step.

A flexible synthetic route has been developed for both 2- and 3-aryl substituted imidazo[1,2-a]pyrazines, which could be adapted for the introduction of an ethanol (B145695) group. nih.gov This involves the condensation of 2-aminopyrazines with appropriately substituted α-halocarbonyl compounds. researchgate.net To synthesize the target molecule, one could envision using a starting material such as 1-bromo-3-hydroxypropan-2-one or a protected version thereof, which upon condensation with a 2-aminopyrazine would directly install the desired side chain.

Derivatization Strategies for Structural Modification and Library Generation

Electrophilic Substitutions on the Imidazo[1,2-a]pyrazine Nucleus

As previously mentioned, the imidazo[1,2-a]pyrazine nucleus is susceptible to electrophilic substitution, with a strong preference for the C-3 position. echemi.comstackexchange.com This regioselectivity is a powerful tool for the synthesis of diverse libraries of 3-substituted derivatives.

Common electrophilic substitution reactions that can be employed include:

Halogenation: Bromination with N-bromosuccinimide (NBS) or chlorination with N-chlorosuccinimide (NCS) readily introduces a halogen atom at the C-3 position, which can then serve as a handle for cross-coupling reactions.

Nitration: Introduction of a nitro group can be achieved using standard nitrating agents. The nitro group can subsequently be reduced to an amino group, providing a point for further derivatization.

Acylation: Friedel-Crafts acylation with various acyl halides or anhydrides in the presence of a Lewis acid can introduce a range of acyl groups at C-3. These can be further modified, for example, through reduction to alkyl chains or conversion to other functional groups.

The reactivity of the pyrazine ring towards electrophilic substitution is generally low due to the presence of the electron-withdrawing nitrogen atoms. echemi.com Therefore, substitutions on this ring are less common under electrophilic conditions.

Table 2: Regioselectivity of Electrophilic Substitution on Imidazo[1,2-a]pyrazine

PositionReactivity towards ElectrophilesRationale
C-2LowIntermediate destabilized, non-aromatic resonance structure echemi.comstackexchange.com
C-3HighIntermediate stabilized by maintaining pyrazine ring aromaticity echemi.comstackexchange.com
C-5, C-6, C-8Very LowPyrazine ring is electron-deficient and deactivated echemi.com

This inherent regioselectivity allows for the controlled synthesis of 3-substituted imidazo[1,2-a]pyrazines, which is a critical aspect in the generation of compound libraries for drug discovery and for the specific synthesis of molecules like this compound.

Functionalization at Specific Positions (e.g., C2, C3, C8)

The strategic modification of the imidazo[1,2-a]pyrazine core at specific carbon atoms is essential for modulating the physicochemical and pharmacological properties of its derivatives. Research has established various methods for the regioselective functionalization at the C2, C3, and C8 positions.

Substitutions at the C2, C3, and C8 positions of the imidazo[1,2-a]pyrazine framework have been explored to synthesize a variety of derivatives. rsc.org A general approach often begins with the construction of the core imidazo[1,2-a]pyrazine ring system, followed by sequential modifications. For instance, bromination can be a key step to introduce a handle for further functionalization. The use of N-bromosuccinimide (NBS) provides an efficient method for brominating the pyrazine ring, which can then be followed by the construction of the imidazole ring. rsc.org

Subsequent nucleophilic substitution reactions can be employed to introduce diverse functionalities at the C8 position. For example, heating a C8-bromo-imidazo[1,2-a]pyrazine derivative with various cyclic and acyclic secondary amines can lead to the corresponding C8-amino substituted compounds. rsc.org Further modification at the C3 position can be achieved through electrophilic substitution, such as bromination using NBS in ethanol at low temperatures. rsc.org

A summary of functionalization strategies at different positions is presented below:

PositionFunctionalization MethodReagents/ConditionsResulting Moiety
C2 Cyclocondensation2-aminopyrazine with α-haloketonesIntroduction of various alkyl or aryl groups
C3 Electrophilic BrominationN-Bromosuccinimide (NBS), Ethanol, 0-5°CBromo-substituted derivative
C8 Nucleophilic Aromatic SubstitutionVarious amines, 120°CAmino-substituted derivatives

Detailed research findings have demonstrated the viability of these approaches. For example, a series of 2,3,5,8-tetrasubstituted imidazo[1,2-a]pyrazine derivatives were synthesized where substitutions were systematically introduced at the C2, C3, and C8 positions. rsc.org This highlights the modular nature of the synthetic strategies available for this heterocyclic system.

Bioconjugation Techniques for Novel Assemblies (e.g., Peptide-Small Molecule Conjugates)

The conjugation of small molecules like this compound to biomolecules, such as peptides, has emerged as a powerful strategy to create novel therapeutics and biological probes. nih.gov These bioconjugates can exhibit enhanced selectivity and novel mechanisms of action by combining the properties of both the small molecule and the peptide. nih.gov

Several bioconjugation methods have been successfully employed to link imidazo[1,2-a]pyrazine derivatives to peptides. These techniques include cross-metathesis, copper-catalyzed azide-alkyne cycloaddition (click chemistry), and cysteine-maleimide coupling. nih.gov The choice of conjugation strategy often depends on the desired linker length, stability, and the specific functional groups available on both the small molecule and the peptide. nih.gov

A common approach involves first synthesizing the imidazo[1,2-a]pyrazine inhibitor with a linker that is "primed" with a reactive moiety for conjugation. nih.gov This functionalized small molecule is then regioselectively attached to a specific amino acid residue on the target peptide. nih.gov For instance, an arginine residue in a peptide sequence can be substituted with an amino acid capable of conjugation, such as a cysteine for maleimide coupling or an amino acid with an azide or alkyne group for click chemistry. nih.gov

The following table summarizes various bioconjugation techniques used for creating peptide-imidazo[1,2-a]pyrazine conjugates:

Conjugation TechniqueReactive MoietiesLinker Characteristics
Cross Metathesis Alkene on small molecule and alkene on peptideCarbon-carbon double bond
Click Chemistry (CuAAC) Azide on one partner, alkyne on the otherStable triazole ring
Cysteine-Maleimide Coupling Thiol group of cysteine and maleimide groupThioether bond

Research has demonstrated the successful synthesis of bivalent inhibitors by conjugating 8-amino imidazo[1,2-a]pyrazine derivatives to peptides designed to disrupt protein-protein interactions. nih.gov These studies explored different linker lengths and attachment points on the peptide to optimize the biological activity of the resulting bioconjugates. nih.govnih.gov

Biological Activity Profiling and Mechanistic Elucidation of 2 Imidazo 1,2 a Pyrazin 3 Yl Ethan 1 Ol Analogues

Broad-Spectrum Pharmacological Potential of Imidazo[1,2-a]pyrazine (B1224502) Derivatives

Derivatives of the imidazo[1,2-a]pyrazine core have demonstrated a remarkable diversity of pharmacological effects, positioning them as privileged scaffolds in drug discovery. tsijournals.comrsc.org These compounds have been reported to exhibit a range of activities, including but not limited to, anti-inflammatory, anticancer, and cardiotonic properties. jocpr.com The versatility of this chemical framework allows for substitutions at various positions, notably at the C2, C3, and C8 positions, which significantly influences the biological activity profile. tsijournals.com Structure-activity relationship (SAR) studies have been crucial in identifying the key structural motifs responsible for specific pharmacological actions. nih.govnih.gov For instance, the introduction of different substituents can modulate the compounds' interactions with various biological targets, leading to a broad spectrum of therapeutic potentials. tsijournals.com

Anticancer Research Applications

Inhibition of Protein Kinases (e.g., Aurora A Kinase, Brk/PTK6)

Imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of several protein kinases implicated in cancer progression. Notably, they have been investigated as dual inhibitors of Aurora A and Aurora B kinases. nih.gov One such derivative, an acyclic amino alcohol designated 12k (SCH 1473759), emerged from lead optimization of an initial imidazo-[1,2-a]-pyrazine compound and demonstrated picomolar inhibitory activity against both Aurora A (Kd = 0.02 nM) and Aurora B (Kd = 0.03 nM). nih.govnih.gov

Furthermore, a series of substituted imidazo[1,2-a]pyrazin-8-amines have been discovered as novel inhibitors of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). nih.govresearchgate.net These compounds have shown low-nanomolar Brk inhibition activity and high selectivity over other kinases, making them valuable tool compounds for exploring Brk as an oncology target. nih.govresearchgate.net

Compound SeriesTarget KinaseInhibitory ActivityReference
Imidazo-[1,2-a]-pyrazine derivatives (e.g., 12k)Aurora A/B KinaseTdF Kd Aur A = 0.02 nM, Aur B = 0.03 nM nih.govnih.gov
Imidazo[1,2-a]pyrazin-8-aminesBrk/PTK6Low-nanomolar IC50 values nih.govresearchgate.net

Cytotoxic Effects on Human Tumor Cell Lines

A number of studies have demonstrated the cytotoxic effects of imidazo[1,2-a]pyrazine and related imidazo[1,2-a]pyridine (B132010) derivatives against a panel of human cancer cell lines. For instance, a series of imidazo[1,2-a]pyrazine derivatives were evaluated for their in vitro anticancer activity against laryngeal (Hep-2), hepatocellular (HepG2), breast (MCF-7), and skin (A375) cancer cell lines. rsc.org Compound 10b from this series showed notable activity with IC50 values of 20 μM, 18 μM, 21 μM, and 16 μM against Hep-2, HepG2, MCF-7, and A375 cells, respectively. rsc.org Similarly, the related imidazo[1,2-a]pyridine derivative 12b was found to be even more potent, with IC50 values of 11 μM against Hep-2, 13 μM against HepG2, and 11 μM against both MCF-7 and A375 cell lines. rsc.orgrsc.org

In another study, imidazo[1,2-a]pyridine compounds IP-5 and IP-6 exhibited strong cytotoxic effects against the HCC1937 breast cancer cell line with IC50 values of 45 µM and 47.7 µM, respectively. waocp.org

CompoundCell LineCancer TypeIC50 (μM)Reference
10bHep-2Laryngeal Carcinoma20 rsc.org
10bHepG2Hepatocellular Carcinoma18 rsc.org
10bMCF-7Breast Carcinoma21 rsc.org
10bA375Human Skin Cancer16 rsc.org
12bHep-2Laryngeal Carcinoma11 rsc.orgrsc.org
12bHepG2Hepatocellular Carcinoma13 rsc.orgrsc.org
12bMCF-7Breast Carcinoma11 rsc.orgrsc.org
12bA375Human Skin Cancer11 rsc.orgrsc.org
IP-5HCC1937Breast Cancer45 waocp.org
IP-6HCC1937Breast Cancer47.7 waocp.org

Mechanisms of Cell Growth Inhibition (e.g., Apoptotic Pathways, DNA Synthesis Inhibition)

The cytotoxic effects of imidazo[1,2-a]pyrazine derivatives are, in part, attributed to their ability to induce apoptosis in cancer cells. Studies on the human megakaryoblastic Dami cell line have shown that derivatives such as PAB13, PAB15, and PAB23 can inhibit cell growth and affect cell viability in a concentration-dependent manner. nih.gov The pro-apoptotic effects of these compounds appear to be linked to their ability to increase intracellular cyclic AMP (cAMP) levels through the inhibition of phosphodiesterase (PDE). nih.gov Specifically, PAB15 demonstrated the highest inhibition of cell growth at 89.7%, followed by PAB13 (76.3%) and PAB23 (71.0%). nih.gov

In addition to apoptosis induction, some imidazo[1,2-a]pyridine derivatives have been shown to cause cell cycle arrest. For example, western blot analysis of HCC1937 breast cancer cells treated with compound IP-5 revealed an increase in the levels of p53 and p21, proteins known to be involved in cell cycle regulation. waocp.org

Other Noteworthy Biological Activities

Beyond their antiviral and anticancer properties, the imidazo[1,2-a]pyrazine and related imidazo[1,2-a]pyridine scaffolds have been explored for other therapeutic applications. A review of the literature indicates that these heterocyclic systems possess a broad range of biological activities, including antibacterial, antifungal, and antituberculosis properties. tsijournals.comnih.gov

For instance, certain imidazo[1,2-a]pyrazine derivatives have shown moderate to high antibacterial activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with zones of inhibition ranging from 21-24 mm. tsijournals.com

Furthermore, the imidazo[1,2-a]pyridine scaffold has been identified as a promising starting point for the development of new antituberculosis agents. nih.govresearchgate.net Some analogues have exhibited significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. nih.gov These compounds have been shown to target essential mycobacterial enzymes, such as ATP synthase and glutamine synthetase. nih.govresearchgate.net

Antioxidant Activity

Derivatives of the imidazo[1,2-a]pyrazine core structure have been synthesized and evaluated for their ability to scavenge free radicals. tsijournals.comtsijournals.com In one study, a series of these compounds demonstrated notable antioxidant properties when compared to the standard antioxidant, ascorbic acid. tsijournals.com Unsubstituted imidazo[1,2-a]pyrazines initially showed IC50 values of approximately 28.14 µM and 22.43 µM. tsijournals.com Through structural modifications, researchers were able to improve this activity, achieving IC50 values ranging from 8.54 µM to 28.1 µM. tsijournals.com Nine of the synthesized compounds, in particular, exhibited significant antioxidant activity, with IC50 values between 8.54 µM and 14.26 µM, which is comparable to the 5.84 µM IC50 value of ascorbic acid. tsijournals.com Another study on imidazo[1,2-a]pyrazin-8(7H)-one derivatives also reported antioxidant activity, with the most potent compound showing an IC50 value of 89.33 µM, although this was less active than the ascorbic acid control (IC50 = 25.70 µM). researchgate.net

Antioxidant Activity of Imidazo[1,2-a]pyrazine Analogues
Compound TypeReported IC50 Range (µM)Standard (Ascorbic Acid) IC50 (µM)Reference
Unsubstituted Imidazo[1,2-a]pyrazines22.43 - 28.145.84 tsijournals.com
Structurally Modified Imidazo[1,2-a]pyrazines8.54 - 14.265.84 tsijournals.com
Imidazo[1,2-a]pyrazin-8(7H)-one derivative89.3325.70 researchgate.net

Phosphodiesterase Inhibition

Certain imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of cyclic nucleotide phosphodiesterases (PDEs), enzymes that play a crucial role in signal transduction pathways. nih.gov A study focused on newly synthesized derivatives revealed their potential as bronchodilators through the inhibition of PDE isoenzymes III and IV. nih.gov While all the tested derivatives showed moderate potency in inhibiting the type IV isoenzyme of PDE, only those containing a cyano group at the 2-position of the imidazo[1,2-a]pyrazine ring were potent inhibitors of the type III isoenzyme. nih.gov These findings suggest that specific structural features are key to the selective inhibition of different PDE isoenzymes. In a separate study, an imidazo[1,2-a]pyrazine derivative was identified as a highly potent and selective inhibitor of ENPP1, a phosphodiesterase that negatively regulates the cGAS-STING pathway. nih.gov This compound demonstrated an IC50 value as low as 5.70 nM for ENPP1. nih.gov

Phosphodiesterase Inhibition by Imidazo[1,2-a]pyrazine Analogues
Target EnzymeKey Structural Feature for ActivityPotencyReference
PDE Type IVGeneral imidazo[1,2-a]pyrazine scaffoldModerately potent nih.gov
PDE Type IIICyano group at position 2Potent nih.gov
ENPP1Specific derivative (compound 7)IC50 = 5.70 nM nih.gov

Modulation of Receptor Tyrosine Kinases (e.g., EphB4)

The EphB4 receptor, a member of the receptor tyrosine kinase (RTK) family, is implicated in embryogenesis and angiogenesis and is often overexpressed in various cancers. nih.gov A novel series of imidazo[1,2-a]pyrazine diarylureas has been discovered to be potent inhibitors of the EphB4 receptor. nih.gov These compounds exhibit nanomolar potency for EphB4 and also show activity against several other RTKs, suggesting their potential as multi-targeted anti-angiogenic agents for cancer therapy. nih.govnih.gov

Central Nervous System (CNS) Activity

Imidazo[1,2-a]pyrazines have been identified as selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) that are associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. nih.govacs.org One particular imidazopyrazine, compound 5, was identified as a promising hit from a high-throughput screening campaign. nih.govacs.org Subsequent optimization of this lead compound resulted in the development of subnanomolar, brain-penetrant leads. nih.govacs.org These compounds act as noncompetitive AMPAR antagonists. nih.gov Since TARP γ-8 is highly expressed in the hippocampus, selective negative modulation of AMPARs associated with this protein can reduce hyperexcitability in this brain region. nih.gov

AMPAR Modulation by Imidazo[1,2-a]pyrazine Analogues
CompoundMechanism of ActionSelectivityPotencyReference
Imidazopyrazine 5 and analoguesNegative allosteric modulator of AMPARsSelective for TARP γ-8 associated AMPARsSubnanomolar nih.govacs.org

The selective modulation of AMPARs by imidazo[1,2-a]pyrazine derivatives highlights their potential in the research of neurological and psychiatric disorders where excitatory neurotransmission is dysregulated. nih.gov For instance, selective AMPAR/TARP γ-8 negative modulators are being investigated as potential anticonvulsants with an improved therapeutic index. nih.govlookchem.com The targeted action on specific AMPAR populations in the brain could lead to more effective treatments with fewer side effects. nih.gov Furthermore, related imidazopyridine scaffolds have been explored as potent ligands for various molecular targets in the central nervous system, with potential applications in Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. nih.gov

Antinociceptive Activity

The imidazo[1,2-a]pyrazine nucleus is also associated with analgesic properties. dergipark.org.trnih.gov In a study evaluating a series of imidazo[1,2-a]pyrazine-2-carboxylic acid arylidenehydrazide derivatives, one compound, 2f, which contains a benzylidene moiety, demonstrated significant antinociceptive effects. dergipark.org.tr In the acetic acid-induced writhing test, this compound caused a notable decrease in the number of writhing behaviors at a dose of 100 mg/kg. dergipark.org.tr However, none of the compounds in this series showed significant activity in the hot-plate test, suggesting a primary effect on peripheral rather than central pain mechanisms. dergipark.org.tr

Antinociceptive Activity of Imidazo[1,2-a]pyrazine Analogues
CompoundTest ModelEffective DoseObserved EffectReference
Compound 2f (with benzylidene moiety)Acetic acid-induced writhing test100 mg/kgSignificant decrease in writhing dergipark.org.tr
Series 2a-2jHot-plate testNot specifiedNo significant effect dergipark.org.tr

Structure Activity Relationship Sar Studies and Rational Design

Elucidating Key Structural Features for Desired Biological Profiles

The imidazo[1,2-a]pyrazine (B1224502) ring system is considered a structural analogue of deazapurines and is a common motif in molecules targeting a diverse range of biological targets. researchgate.net SAR studies consistently demonstrate that the biological activity of these compounds is profoundly influenced by substitutions at the C2, C3, and C8 positions of the bicyclic framework. researchgate.nettsijournals.com For instance, in the development of antioxidant agents, the presence of an amino group at the C8 position and a bromine atom at the C3 position were identified as significant for good activity. tsijournals.com Similarly, for anticancer applications against various cell lines, the nature of functional groups at the C2 position, such as different aryl rings, significantly influences the compound's potency. nih.govrsc.org These findings underscore that the core scaffold provides the necessary geometry for target interaction, while the peripheral substituents are responsible for fine-tuning the binding affinity and specificity.

Impact of Substitution Patterns on Pharmacological Activity

The strategic placement of substituents on the imidazo[1,2-a]pyrazine scaffold allows for the modulation of its electronic, steric, and hydrophobic properties, which in turn dictates its pharmacological activity.

Systematic modifications at the C2, C3, and C8 positions have been a cornerstone of SAR studies on the imidazo[1,2-a]pyrazine scaffold. researchgate.nettsijournals.com

C2 Position: Both aromatic and aliphatic substituents at the C2 position have been shown to yield good antioxidant activity. tsijournals.com In the context of CDK9 inhibition, placing a pyridin-4-yl group at the C2 position resulted in the most potent activity, with one derivative exhibiting an IC50 of 0.16 µM. nih.gov This suggests that the C2 position can accommodate a variety of groups that can be optimized for specific targets.

C3 Position: The C3 position is crucial for activity, and modifications here can have a dramatic impact. For anticancer activity, the introduction of electron-donating amine groups at this position was explored. A derivative with a tert-butylamine (B42293) group at C3 showed good IC50 values against multiple cancer cell lines, attributed to the electron-donating nature of the substituent. rsc.org In another study, a benzyl (B1604629) amine at the C3 position, combined with a pyridin-4-yl at C2, produced a highly active CDK9 inhibitor. nih.gov

C8 Position: The C8 position has been extensively studied, particularly for improving antioxidant and inhibitory profiles. SAR studies revealed that amination at the C8 position generally improves antioxidant activity. tsijournals.comtsijournals.com Replacing a bromine atom at C8 with various amino groups, such as morpholine, imidazole, or diethanol amine, drastically increased antioxidant potency compared to C8-unsubstituted analogues. tsijournals.com Specifically, a diethanol amine substitution at C8 resulted in a compound with an excellent IC50 of 8.54 μM for antioxidant activity. tsijournals.com For inhibitors of the VirB11 ATPase, compounds with a sulfonamide moiety remote from the core heterocycle via the C8 position showed the greatest potency. nih.gov

Table 1: Effect of Substitutions on Biological Activity of Imidazo[1,2-a]pyrazine Derivatives
Compound IDSubstitution PatternTarget/AssayActivity (IC50)Source
Unsubstituted Analogue-Antioxidant28.14 µM tsijournals.com
Compound 5d Phenyl at C2, Diethanol amine at C8Antioxidant8.54 µM tsijournals.com
Compound 11 Aryl at C3, Substituted amine at C8HP0525 ATPase6 µM nih.gov
Compound 3c Pyridin-4-yl at C2, Benzyl amine at C3CDK9 Kinase0.16 µM nih.gov
Compound 10b Aryl at C2, tert-butylamine at C3Anticancer (A375 cell line)16 µM rsc.org

While extensive research has focused on various substitutions, specific studies detailing the precise role of the 2-hydroxyethyl (ethan-1-ol) group at the C3 position of the core compound, 2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol, are not widely represented in the available literature. However, based on fundamental principles of medicinal chemistry, the hydroxyl group of the ethan-1-ol moiety is capable of acting as both a hydrogen bond donor and acceptor. This property is critical for forming specific, directional interactions with amino acid residues (such as glutamate, serine, or asparagine) in the binding pocket of a target enzyme or receptor. researchgate.net Such hydrogen bonds are often key to achieving high binding affinity and selectivity. Furthermore, the presence of the hydroxyl group increases the hydrophilicity of the side chain, which can influence the compound's solubility and pharmacokinetic properties. The beneficial effect of a diethanol amine substituent at the C8 position in enhancing antioxidant activity further suggests that hydroxyl groups on the periphery of the scaffold can play a positive role in biological activity. tsijournals.com

Rational Design Strategies for Potency and Selectivity Improvement

Building on SAR data, researchers employ rational design strategies to enhance the potency and selectivity of imidazo[1,2-a]pyrazine-based compounds.

Scaffold modification, or "scaffold hopping," is a powerful strategy to discover novel chemotypes with improved properties. In one such effort, the imidazo[1,2-a]pyrazine core was replaced with an isosteric pyrazolopyrimidine scaffold. nih.gov This bioisosteric replacement successfully improved microsomal stability and reduced efflux liabilities, leading to a lead compound with better pharmacokinetic properties suitable for in vivo studies. nih.gov Such strategies leverage computational techniques based on 3D shape and electrostatic similarity to identify new scaffolds that retain the essential pharmacophoric features required for biological recognition while offering improved drug-like characteristics.

A sophisticated rational design strategy involves the creation of bivalent or dimeric inhibitors. This approach links two ligand molecules, or a ligand and another functional moiety, to simultaneously engage with multiple binding sites on a target protein or protein complex. The design of such molecules based on the imidazo[1,2-a]pyrazine scaffold has been successfully demonstrated. nih.govucl.ac.uk

For example, a lead imidazo[1,2-a]pyrazine inhibitor of the VirB11 ATPase HP0525 was incorporated into peptide-small molecule bioconjugates. nih.govucl.ac.uk The design objective was for the imidazo[1,2-a]pyrazine moiety to act as a competitive inhibitor of ATP in the enzyme's active site, while the tethered peptide moiety was designed to disrupt the hexamer formation of the ATPase, thus inhibiting its function through a dual mechanism. ucl.ac.uk Similarly, a dimeric form of a related tetrahydroimidazo[1,2-a]pyrazine derivative, known as BIM-46187, was investigated as an inhibitor of Gαq proteins. researchgate.netnih.gov These examples highlight an advanced design strategy where the imidazo[1,2-a]pyrazine scaffold serves as a crucial component of a larger, multi-functional molecular architecture engineered for enhanced biological effect.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For imidazo[1,2-a]pyrazine derivatives, QSAR studies have been instrumental in understanding the structural requirements for their therapeutic effects, such as anticancer and kinase inhibitory activities. researchgate.netnih.gov These analyses utilize statistical methods to correlate variations in the physicochemical properties of the molecules with changes in their biological potency, thereby guiding the rational design of more effective analogues. ijirset.comresearchgate.net

The process involves calculating a wide range of molecular descriptors for a series of related compounds, such as this compound and its derivatives, and then applying statistical techniques to develop a predictive model. researchgate.netijirset.com Methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are commonly used to build these models. researchgate.netijirset.com A robust QSAR model is characterized by strong statistical parameters, including a high correlation coefficient (R²) and predictive correlation coefficient (Q²), indicating its reliability for predicting the activity of novel compounds. nih.govresearchgate.netjapsonline.com

Correlation of Physicochemical Parameters with Biological Activity

The biological activity of imidazo[1,2-a]pyrazine derivatives is intrinsically linked to their physicochemical properties. QSAR studies systematically investigate this link by calculating various molecular descriptors and correlating them with activities such as cytotoxicity against cancer cell lines or enzyme inhibition. researchgate.netnih.govijirset.com These descriptors are broadly categorized into electronic and topological (or physicochemical) parameters. researchgate.netijirset.com

Electronic descriptors are derived from quantum chemical calculations, often using Density Functional Theory (DFT), and provide insight into the molecule's electronic properties. researchgate.netijirset.com Key electronic parameters that have been correlated with the activity of imidazo[1,2-a]pyrazine derivatives include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and absolute hardness. researchgate.netijirset.com For instance, the HOMO-LUMO gap can relate to the molecule's electronic stability and reactivity, influencing its interaction with biological targets. researchgate.net

Topological descriptors describe the size, shape, and branching of a molecule. researchgate.netijirset.com Parameters such as Molecular Weight, Molar Volume, Molar Refractivity, and Surface Tension are computed to quantify these physical characteristics. researchgate.netijirset.com Studies on imidazo[1,2-a]pyrazine derivatives have shown that these properties significantly influence their biological activity. researchgate.net For example, 3D-QSAR models have highlighted the importance of steric and hydrophobic interactions in the activity of related compounds, suggesting that the size and lipophilicity of substituents at specific positions on the imidazo[1,2-a]pyrazine scaffold are critical for target binding. japsonline.com

The table below summarizes the key physicochemical parameters often used in QSAR studies of imidazo[1,2-a]pyrazine derivatives. researchgate.netijirset.com

Descriptor Category Specific Descriptors Significance
Electronic HOMO Energy, LUMO Energy, HOMO-LUMO Gap, Dipole Moment, Absolute Hardness, ElectronegativityDescribes the electronic aspects of the molecule, including its reactivity and ability to participate in electrostatic interactions.
Topological Molecular Weight, Molar Volume, Molar Refractivity, Parachor, Density, Surface Tension, PolarizabilityQuantifies the steric properties of the molecule, such as its size, shape, and bulk, which affect its fit into a binding site.
3D Descriptors Steric Fields, Hydrophobic FieldsUsed in 3D-QSAR to map regions where steric bulk or hydrophobicity enhances or diminishes biological activity.

Predictive Modeling for Novel Imidazo[1,2-a]pyrazine Derivatives

A primary goal of QSAR analysis is to develop predictive models that can accurately forecast the biological activity of newly designed, unsynthesized compounds. researchgate.netresearchgate.net This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. Various statistical and machine learning methods are employed to build these models for imidazo[1,2-a]pyrazine derivatives. researchgate.netijirset.com

Studies have successfully developed robust QSAR models for different biological activities, including anticancer and phosphoinositide 3-kinase alpha (PI3Kα) inhibitory actions. researchgate.netnih.gov For example, a 3D-QSAR model for 49 selective imidazo[1,2-a]pyrazine inhibitors of PI3Kα yielded a statistically significant model with a high training set correlation coefficient (r²train = 0.917) and a good test set predictive correlation coefficient (Q²test = 0.650). nih.gov Similarly, a model developed for anticancer imidazo[1,2-a]pyrazine derivatives achieved a predictive R² of 0.6997, indicating reliable predictive capability. researchgate.net

These models are validated internally and externally to ensure their robustness and predictive power. researchgate.net The resulting models, often visualized through contour maps in 3D-QSAR, provide a visual representation of how different physicochemical properties contribute to activity. nih.govjapsonline.com These maps guide medicinal chemists in making specific structural modifications to the imidazo[1,2-a]pyrazine scaffold—such as adding or removing functional groups in specific regions—to enhance the desired biological activity. nih.gov This synergy between computational modeling and synthetic chemistry allows for a more focused and efficient approach to developing novel and potent imidazo[1,2-a]pyrazine-based therapeutic agents. nih.gov

The following table presents a summary of statistical parameters from various QSAR models developed for imidazo[1,2-a]pyrazine derivatives, demonstrating their predictive quality. researchgate.netnih.govresearchgate.netjapsonline.com

QSAR Model Type Target/Activity R² / r²train Q² / q² R²pred / Q²test Reference
3D-QSARPI3Kα Inhibition0.917-0.650 nih.gov
2D-QSARAnticancer0.887-0.699 researchgate.net
MLRCytotoxicity0.800.680.93 researchgate.net
Gaussian-based 3D-QSARBTK Inhibition0.930.67- japsonline.com

Advanced Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of the imidazo[1,2-a]pyrazine (B1224502) scaffold, docking studies have been instrumental in understanding their interactions with various protein targets, particularly kinases and other enzymes. These studies help to rationalize structure-activity relationships (SAR) and guide the optimization of lead compounds.

Research has shown that imidazo[1,2-a]pyrazine derivatives are potent inhibitors of several important protein kinases, such as Aurora kinases, which are key regulators of mitosis and are often overexpressed in cancers. nih.govresearchgate.net Docking simulations have been successfully employed to explore the binding modes of these inhibitors. nih.gov Similarly, studies on novel imidazo[1,2-a]pyrazine derivatives have used molecular docking to investigate their potential as tubulin polymerization inhibitors, a well-established anticancer strategy. nih.gov These computational models provide a structural basis for the observed biological activities and enable the design of new compounds with improved potency and selectivity. nih.gov

Identification of Binding Sites and Modes (e.g., ATP Binding Site)

A primary mechanism of action for many imidazo[1,2-a]pyrazine-based inhibitors is the competitive inhibition of protein kinases at the adenosine (B11128) triphosphate (ATP) binding site. The scaffold acts as an "adenine mimic," occupying the region where ATP would normally bind, thereby preventing the phosphorylation of substrate proteins. researchgate.net

X-ray crystallography and molecular docking studies have confirmed this binding mode. For instance, an imidazo[1,2-a]pyrazine-based inhibitor was co-crystallized with the Aurora-A kinase domain, revealing that the molecule is anchored within the ATP binding pocket. nih.govnih.gov The planar heterocyclic ring system is ideally suited to occupy the adenine-binding region. researchgate.net

Beyond kinases, this scaffold has been investigated for other targets. In one study, docking simulations showed that certain imidazo[1,2-a]pyrazine derivatives fit effectively into the colchicine (B1669291) binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.gov This highlights the versatility of the scaffold to target different types of binding pockets.

Table 1: Examples of Molecular Docking Studies on Imidazo[1,2-a]pyrazine Derivatives
Derivative ClassProtein TargetIdentified Binding SiteKey Interactions Noted
Acyclic amino alcohol imidazo[1,2-a]pyrazinesAurora A KinaseATP Binding PocketHydrogen bonds to hinge region (Ala 213), interaction with Asp 274. nih.gov
General Imidazo[1,2-a]pyrazinesAurora KinasesATP Binding Pocket (Adenine-binding region)Mimics adenine-kinase interactions via hydrogen bonding and hydrophobic contacts. researchgate.net
Novel Imidazo[1,2-a]pyrazine derivativesTubulinColchicine Binding SiteCompound TB-25 fitted well, overlapping with the known inhibitor CA-4. nih.gov

Characterization of Hydrogen Bond Interactions

Hydrogen bonds are critical for the high-affinity and selective binding of inhibitors to their target proteins. For imidazo[1,2-a]pyrazine derivatives targeting kinases, specific hydrogen bonding patterns with the "hinge" region of the kinase domain are a hallmark of their interaction. The hinge is a short, flexible segment that connects the N- and C-terminal lobes of the kinase and forms key interactions with the adenine (B156593) base of ATP. nih.gov

A systematic analysis of pyrazine-based ligands in protein complexes has shown that the most frequent interaction is a hydrogen bond where a pyrazine (B50134) nitrogen atom acts as an acceptor. medvik.cz This is exemplified in the X-ray co-crystal structure of an imidazo[1,2-a]pyrazine derivative bound to Aurora A kinase. The structure reveals that the N1 and 8-NH groups of the inhibitor form crucial hydrogen bonds with the backbone of alanine (B10760859) 213 in the hinge region, effectively anchoring the molecule in the ATP binding site. nih.gov Additionally, other parts of the derivative can form further hydrogen bonds, such as with aspartate 274, which contributes to target specificity. nih.gov These interactions are fundamental to the compound's inhibitory potency.

Molecular Dynamics Simulations for Conformational Dynamics and Stability

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. MD simulations are used to assess how well an inhibitor remains in its binding site and to understand the energetic contributions of various interactions.

For pyrazine-based compounds, MD simulations have been used to explore their interaction with proteins like Human Serum Albumin (HSA). semanticscholar.org These simulations show that the binding of pyrazine compounds can enhance the stability of the protein's conformation. semanticscholar.org By calculating parameters such as the root-mean-square deviation (RMSD) over the simulation time, researchers can determine if the ligand-protein complex remains stable or undergoes significant conformational changes. Such studies are crucial for understanding the in-vivo behavior of drug candidates and provide valuable insights into the dynamic nature of molecular recognition.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties of molecules. These methods provide deep insights into the electronic structure, stability, and chemical reactivity of compounds like those based on the imidazo[1,2-a]pyrazine scaffold.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

DFT calculations are widely used to investigate imidazo[1,2-a]pyrazine derivatives. These studies compute a range of electronic descriptors that are correlated with the molecule's behavior. researchgate.net By calculating properties such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP), DFT can predict sites within the molecule that are susceptible to electrophilic or nucleophilic attack. This information is invaluable for understanding reaction mechanisms and designing new synthetic routes. nih.govrsc.org Furthermore, these calculated descriptors are often used to build Quantitative Structure-Activity Relationship (QSAR) models, which quantitatively link a molecule's structural and electronic features to its biological activity. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals involved in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small energy gap indicates that a molecule is more reactive. For imidazo[1,2-a]pyrazine derivatives, DFT calculations have been used to determine these energy levels and the corresponding gap, providing a theoretical basis for their observed stability and bioactivity. researchgate.netresearchgate.net

Table 2: Representative Quantum Chemical Descriptors from DFT and their Significance
DescriptorSymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMOIndicates electron-donating ability; higher energy means a better donor. irjweb.com
Lowest Unoccupied Molecular Orbital EnergyELUMOIndicates electron-accepting ability; lower energy means a better acceptor. irjweb.com
HOMO-LUMO Energy GapΔE = ELUMO - EHOMOCorrelates with chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity. researchgate.netresearchgate.net
Chemical Hardnessη = (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. High hardness corresponds to low reactivity. irjweb.com
Chemical SoftnessS = 1 / ηReciprocal of hardness. High softness corresponds to high reactivity. irjweb.com
Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule, offering insights into its electrophilic and nucleophilic regions. researchgate.net This analysis is crucial for understanding and predicting how a molecule will interact with other molecules, such as receptors or enzymes. researchgate.net The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. Different potential values are represented by different colors: red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential.

For heterocyclic systems like imidazo[1,2-a]pyrazines, MEP maps reveal key features about their reactivity. In studies on related imidazo[1,2-a]pyrimidine (B1208166) derivatives, Density Functional Theory (DFT) calculations have been employed to determine MEPs. nih.gov These analyses help identify the electron-rich and electron-poor centers of the molecule, which is fundamental for designing derivatives with specific biological targets. nih.gov The nitrogen atoms within the fused ring system are typically identified as electron-rich regions (negative potential), making them potential sites for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atoms bonded to the ring system often exhibit a positive electrostatic potential, marking them as potential hydrogen bond donors. This detailed charge mapping is instrumental in rational drug design, guiding the modification of the scaffold to enhance binding affinity and selectivity.

Conformational Analysis and Rotameric Stability

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of the imidazo[1,2-a]pyrazine scaffold and its derivatives has been a subject of both experimental and theoretical investigation to understand their structural dynamics. nih.gov Molecules like 2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol possess rotational freedom around single bonds, leading to the existence of different spatial arrangements known as conformations or rotamers.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to explore the potential energy surface (PES) associated with bond rotations. nih.govrsc.org By scanning the PES, researchers can identify the most stable conformations, which correspond to local energy minima. nih.gov For substituted imidazo[1,2-a]pyrazines, studies have shown the existence of multiple stable rotameric forms. nih.govrsc.org The stability and relative population of these conformers are often dictated by intramolecular interactions, such as hydrogen bonds (e.g., OH⋯N), and other non-covalent interactions like ArH⋯N. nih.gov The strength of these hydrogen bonding interactions plays a significant role in stabilizing specific conformations. nih.govrsc.org

The characterization of these rotamers is often corroborated by experimental techniques like NMR spectroscopy, with theoretical calculations of isotopic shielding constants providing valuable support for structural assignments. nih.gov

Table 1: Theoretical Data on Rotameric Stability of a Substituted Imidazo-[1,2-a]pyrazine Derivative

ConformerRelative Energy (kcal/mol)Stabilizing InteractionsComputational Method
Rotamer A0.00Intramolecular OH⋯N Hydrogen BondDFT (B3LYP/6-31+G)
Rotamer B1.52ArH⋯N InteractionDFT (B3LYP/6-31+G)

Note: Data is representative of findings for substituted imidazo-[1,2-a]pyrazines as detailed in the literature and may not represent this compound specifically. Data derived from studies on related compounds. nih.gov

In Silico Screening and Virtual High Throughput Screening

The imidazo[1,2-a]pyrazine scaffold is recognized for its broad spectrum of pharmacological activities, making it an attractive core structure for drug discovery. tsijournals.comresearchgate.net In silico screening and virtual high-throughput screening (vHTS) have become indispensable tools for efficiently exploring the vast chemical space around this scaffold to identify promising drug candidates. nih.govnih.gov These computational techniques allow researchers to screen large libraries of virtual compounds against a specific biological target, predicting their binding affinity and potential activity before committing to chemical synthesis and biological testing.

Virtual screening campaigns involving imidazo[1,2-a]pyrazine and its chemical relatives, such as imidazo[1,2-a]pyridines, have been successfully employed to identify hits for various therapeutic targets. nih.govrsc.org For instance, a high-throughput screening (HTS) campaign identified an imidazo[1,2-a]pyrazine derivative as a selective modulator of AMPA receptors associated with the TARP γ-8 protein. nih.gov Subsequent optimization and structure-activity relationship (SAR) studies are often guided by these initial computational findings. nih.gov

The process typically involves ligand-based or structure-based approaches. In ligand-based screening, known active compounds are used to create a model (e.g., a pharmacophore model) to search for other molecules with similar properties. mdpi.com Structure-based virtual screening relies on the 3D structure of the target protein, where molecular docking simulations are used to predict how well different compounds might fit into the binding site. nih.govmdpi.com Following virtual screening, further in silico predictions for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties are often performed to assess the drug-like characteristics of the identified hits. nih.gov

Table 2: Examples of In Silico and Virtual Screening Studies on Imidazo[1,2-a] Fused Heterocycles

ScaffoldTherapeutic Target / GoalScreening MethodOutcome
Imidazo[1,2-a]pyrazineAMPA Receptor ModulatorsHigh-Throughput Screening (HTS)Identification of potent and selective leads. nih.gov
Imidazo[1,2-a]pyridine (B132010)Visceral LeishmaniasisCollaborative Virtual ScreeningRapid expansion of hit chemotype and improved antiparasitic activity. nih.govrsc.org
Imidazo[1,2-a]pyrimidineSARS-CoV-2 Cell Entry (hACE2/Spike Protein)Molecular Docking, DFT, ADMET PredictionTop-scoring compounds showed remarkable binding affinity. nih.gov
Tetrahydroimidazo[1,2-a]pyrazineGαq-Protein LigandsCombinatorial Library EvaluationElucidation of structure-activity relationships for Gαq protein silencing. researchgate.net

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives has traditionally involved the condensation of α-haloketones with 2-aminopyrazines. However, recent research has focused on developing more efficient, sustainable, and diverse synthetic strategies. These modern approaches aim to reduce reaction times, improve yields, and utilize environmentally friendly techniques.

A significant advancement is the use of multicomponent reactions (MCRs) , which allow for the synthesis of complex molecules in a single step from three or more starting materials. The Groebke–Blackburn–Bienaymé (GBB) three-component reaction, for instance, has been successfully employed to produce 3-amino-substituted imidazo[1,2-a]pyrazines. scielo.br This method offers a straightforward way to introduce various functionalities. scielo.br Another innovative approach involves an iodine-catalyzed, one-pot, three-component condensation at room temperature, which is both cost-effective and eco-friendly. researchgate.netiapchem.orgrsc.org

In line with the principles of green chemistry , researchers are exploring the use of sustainable solvents and energy sources. Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times to mere minutes while providing excellent yields. d-nb.info The use of greener solvent systems, such as a mixture of water and isopropanol (B130326) (H₂O-IPA), further enhances the environmental acceptability of these synthetic protocols. d-nb.info Some methodologies have even achieved catalyst-free conditions, simplifying the reaction setup and purification process. d-nb.info These eco-friendly late-stage functionalizations are crucial for creating libraries of valuable compounds for drug development. ijirset.com

Synthetic StrategyKey FeaturesAdvantages
Multicomponent Reactions (e.g., GBB) One-pot synthesis from multiple starting materials.High efficiency, diversity-oriented synthesis. scielo.br
Iodine Catalysis Uses a low-cost, benign catalyst at room temperature.Cost-effective, environmentally friendly. researchgate.netiapchem.orgrsc.org
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reactions.Drastically reduced reaction times, excellent yields. d-nb.info
Green Solvents Employs environmentally benign solvents like water-IPA mixtures.Reduced environmental impact. d-nb.info
Catalyst-Free Annulation Achieves cyclization without the need for a catalyst.Simplified procedure, high atom economy. d-nb.info

Exploration of New Biological Targets and Disease Indications

Derivatives of the imidazo[1,2-a]pyrazine scaffold have demonstrated a remarkable diversity of pharmacological activities. tsijournals.com While initial research explored their potential as anti-inflammatory, antimicrobial, and cardiac-stimulating agents, recent studies have ventured into novel and highly significant therapeutic areas, particularly in oncology and virology. tsijournals.com

In the realm of cancer therapy , imidazo[1,2-a]pyrazines are being investigated as potent inhibitors of several key protein kinases. These include:

Aurora Kinases: These are crucial for cell cycle regulation, and their inhibition can halt the proliferation of cancer cells. nih.govnih.gov

PI3K/mTOR Dual Inhibitors: Targeting this frequently activated signaling pathway is a major focus in the development of new anti-tumor drugs. rsc.org

FLT3 Kinase: Inhibitors of this kinase are showing promise in treating acute myeloid leukemia (AML), including against clinically relevant mutations that confer drug resistance. nih.gov

Furthermore, some derivatives have been identified as tubulin polymerization inhibitors , which disrupt the formation of microtubules, a critical component of the cellular skeleton, leading to cell cycle arrest and apoptosis in cancer cells. researchgate.netnih.govnih.gov One such compound, TB-25, exhibited an exceptionally potent inhibitory effect against HCT-116 cells with an IC50 of 23 nM. nih.gov Another emerging target is the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a negative regulator of the cGAS-STING pathway. nih.govnih.gov Inhibition of ENPP1 by imidazo[1,2-a]pyrazine derivatives can stimulate an immune response, making it a promising strategy for cancer immunotherapy. nih.govnih.gov

Beyond oncology, these compounds are being explored for other indications. For example, certain derivatives have been identified as selective negative modulators of AMPA receptors associated with the TARP γ-8 protein, suggesting potential applications in treating epilepsy. researchgate.net Additionally, the imidazo[1,2-a]pyrazine derivative A4 has been identified as a potential inhibitor of the influenza virus nucleoprotein, demonstrating broad-spectrum anti-influenza activity.

Advanced Approaches in Bioconjugate Chemistry and Multitargeting Ligands

To enhance therapeutic efficacy and specificity, researchers are employing advanced strategies such as bioconjugation and the design of multitargeting ligands. Bioconjugation involves linking the imidazo[1,2-a]pyrazine scaffold to other molecules, such as peptides, to create hybrid molecules with improved properties.

One study detailed the design and synthesis of peptide-imidazo[1,2-a]pyrazine bioconjugates as potential bivalent inhibitors of the VirB11 ATPase HP0525, a key component of the type IV secretion system in Helicobacter pylori. researchgate.net This system is crucial for the virulence of the bacterium and contributes to the spread of antibiotic resistance. researchgate.net By combining a peptide that targets a protein-protein interaction site with the imidazo[1,2-a]pyrazine inhibitor, these bivalent inhibitors aim for enhanced potency and selectivity. researchgate.net

Another approach involves creating multitargeting ligands by conjugating the imidazo[1,2-a]pyrazine core with other pharmacophores. For instance, a novel series of benzimidazole-imidazo[1,2-a]pyrazine conjugates has been synthesized. rsc.org These hybrid molecules have shown the ability to interact with both DNA and bovine serum albumin, suggesting multiple modes of action that could be beneficial in developing new anticancer agents. rsc.org

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Imidazo[1,2-a]pyrazine Scaffold

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the drug discovery process, and its application to the imidazo[1,2-a]pyrazine scaffold is a burgeoning area of research. These computational tools can analyze vast datasets to predict the biological activity of novel compounds, optimize their properties, and accelerate the identification of promising drug candidates.

Quantitative Structure-Activity Relationship (QSAR) models are a key application of ML in this field. By analyzing a series of known imidazo[1,2-a]pyrazine derivatives and their biological activities, AI algorithms can build predictive models that highlight the structural features crucial for potency. scielo.br For example, a QSAR study on a series of 177 imidazo[1,2-a]pyrazine and related derivatives with anti-melanoma activity successfully identified key molecular descriptors for enhanced potency. scielo.br Such models not only help in understanding the mechanism of action but also enable the de novo design of new analogues with predicted favorable activity. scielo.br

Furthermore, ML models are being developed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. iapchem.orgd-nb.info Early prediction of these properties is critical to avoid costly failures in later stages of drug development. By training algorithms on large datasets of compounds with known ADMET profiles, researchers can create models that predict the likely behavior of new imidazo[1,2-a]pyrazine derivatives in vivo. iapchem.org

Molecular dynamics simulations, often used in conjunction with ML, provide insights into the potential mechanisms of action by modeling the interaction of these compounds with their biological targets, such as the Aurora Kinase enzyme. scielo.br

Addressing Challenges in Lead Optimization and Preclinical Development

Despite the therapeutic promise of the imidazo[1,2-a]pyrazine scaffold, several challenges must be addressed during lead optimization and preclinical development to translate these promising compounds into clinical candidates.

A primary challenge lies in achieving a favorable pharmacokinetic (PK) profile . Many promising imidazo[1,2-a]pyrazine derivatives suffer from poor bioavailability and high clearance, which can limit their efficacy in vivo. researchgate.net For example, a series of potent imidazo[1,2-a]pyrazine-based AMPAR modulators showed high clearance in preclinical studies, which prevented their further development. researchgate.net Overcoming these issues often requires extensive medicinal chemistry efforts to modify the scaffold and its substituents to improve metabolic stability and absorption. researchgate.net

Metabolic stability is another critical parameter. The imidazo[1,2-a]pyrazine core can be susceptible to metabolism by cytochrome P450 enzymes, leading to rapid elimination from the body. researchgate.net Strategies to address this include the introduction of blocking groups at metabolically labile positions or the replacement of the core with an isosteric scaffold that is less prone to metabolism. researchgate.net

Finally, a thorough preclinical safety assessment is essential to identify any potential toxicities. This includes evaluating cytotoxicity against a panel of cell lines and conducting in vivo toxicology studies. The low cytotoxicity observed for some series of imidazo[1,2-a]pyrazines is an encouraging sign, but comprehensive safety profiling remains a critical step in the path to clinical trials. tsijournals.com

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